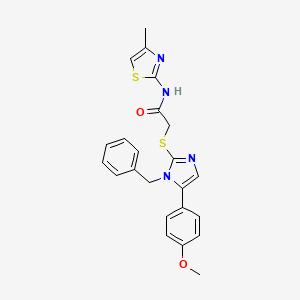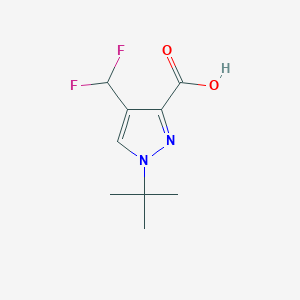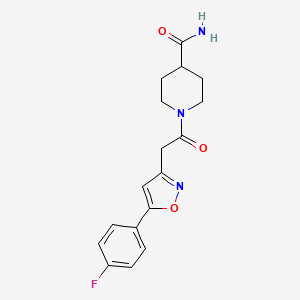
1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, also known as F13714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazoles, which are known for their diverse pharmacological properties.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Isoxazoline derivatives, including compounds structurally related to "1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide," have been synthesized and evaluated for their antibacterial activities. These derivatives exhibit good antibacterial activities against several pathogens such as Staphylococcus aureus, Sarcina lutea, Pseudomonas aeruginosa, and Klebsiella pneumoniae, suggesting potential applications in combating bacterial infections (Liu Wei, 2012).
Anticancer Research
Compounds with structural features similar to the isoxazoline core of "this compound" have been investigated for their potential in cancer treatment. For example, aurora kinase inhibitors, which play a crucial role in cell proliferation, have been explored for their efficacy against cancer cells, indicating a potential pathway for developing new anticancer agents (ロバート ヘンリー,ジェームズ, 2006).
Neuropharmacology and Brain Receptor Studies
Nucleophilic displacement reactions involving fluorinated isoxazoline compounds have facilitated the synthesis of radiotracers for studying cannabinoid receptors in the brain through positron emission tomography (PET), demonstrating the relevance of these compounds in neuropharmacological research (†. R. Katoch-Rouse & A. Horti, 2003).
Antimicrobial and Enzyme Inhibition
Research into hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with isoxazoline derivatives has shown that these compounds exhibit antimicrobial activity against various microorganisms. Additionally, some derivatives have been found to possess enzyme inhibitory activities, including antiurease and antilipase effects, underscoring the versatility of these compounds in both antimicrobial therapy and enzyme inhibition studies (Serap Başoğlu et al., 2013).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of novel orexin receptor antagonists structurally related to "this compound" have been extensively studied. These investigations provide insights into the disposition of drug-related materials in humans, highlighting the significance of such compounds in developing treatments for insomnia (C. Renzulli et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, potentially leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the isoxazole ring and fluorophenyl group in the compound structure could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
1-[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-3-1-11(2-4-13)15-9-14(20-24-15)10-16(22)21-7-5-12(6-8-21)17(19)23/h1-4,9,12H,5-8,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKCHNCBLBXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


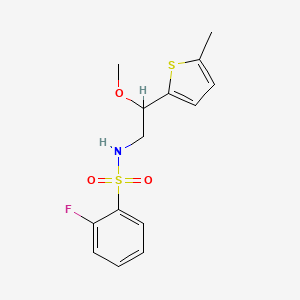

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2942132.png)
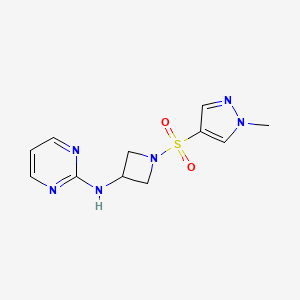
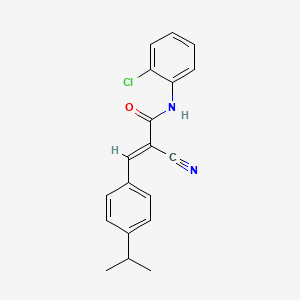

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2942138.png)
![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)
![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)
![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)
